Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as apoptosis or proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-2-carboxylic acid: A precursor in the synthesis of Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate.
Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxamide: A structurally similar compound with potential biological activities.
3-Chloro-1-benzothiophene-2-carboxylate derivatives: Various derivatives with different substituents on the benzothiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propargyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with propargyl alcohol. This reaction is facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Synthetic Route Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 3-Chloro-1-benzothiophene-2-carboxylic acid + Propargyl alcohol | Reflux in dichloromethane | High |
2 | Purification via recrystallization or chromatography | - | High purity |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been studied for its anticancer properties. It appears to function by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, preliminary studies indicate that it may interact with kinases or other signaling proteins, modulating processes such as apoptosis .
Case Study: In Vivo Efficacy
In a recent study, a derivative of this compound was tested in xenograft models. The results demonstrated significant tumor growth inhibition compared to control groups, highlighting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors critical to cancer cell survival and proliferation. The exact mechanisms are still under investigation, but they likely involve modulation of apoptotic pathways and interference with cellular signaling networks .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-Chloro-1-benzothiophene-2-carboxylic acid | Precursor | Limited |
Prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxamide | Amide derivative | Moderate |
Other derivatives | Varies | Variable |
Properties
IUPAC Name |
prop-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2S/c1-2-7-15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h1,3-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMWRHARBPLZRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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